molecular formula C21H16N6O2S B2433962 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1112437-18-9

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2433962
CAS No.: 1112437-18-9
M. Wt: 416.46
InChI Key: YIIYZNSXMPZAHY-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

CAS No.

1112437-18-9

Molecular Formula

C21H16N6O2S

Molecular Weight

416.46

IUPAC Name

6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N6O2S/c1-13-6-5-7-14(10-13)18-23-17(29-26-18)12-30-21-24-19-16(11-22-25-19)20(28)27(21)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,25)

InChI Key

YIIYZNSXMPZAHY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzyl chloride, pyrrolidine, and 2-chlorobenzoyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2,5-dimethoxybenzyl chloride with pyrrolidine to form an intermediate compound.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonylating agent to introduce the pyrrolidin-1-ylsulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 2-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dimethoxybenzyl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group.

    N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro group.

    2-chloro-N-(2,5-dimethoxybenzyl)-5-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of pyrrolidin-1-ylsulfonyl.

Uniqueness

The presence of both the chloro and pyrrolidin-1-ylsulfonyl groups in 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2-chloro-5-dimethoxybenzaldehyde with pyrrolidine derivatives under sulfonylation conditions. The final product is purified through crystallization or chromatography techniques.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown inhibition against various cancer cell lines, including those resistant to conventional therapies. The compound's structure suggests it may interact with key cellular pathways involved in tumor growth and proliferation.

Table 1: Summary of Antitumor Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710EGFR Inhibition
Compound BA54915Apoptosis Induction
This compoundHeLaTBDTBD

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Similar benzamide derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antibacterial and Antifungal Activity

Studies on related pyrazole derivatives have revealed considerable antibacterial and antifungal activities. These compounds often target bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

Table 2: Antibacterial and Antifungal Activities of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CE. coli8 µg/mLBactericidal
Compound DC. albicans4 µg/mLFungicidal
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide and pyrrolidine moieties can significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances activity against certain cancer cell lines while maintaining low toxicity profiles.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models : A study evaluated the efficacy of similar compounds against MCF-7 breast cancer cells, showing a dose-dependent decrease in viability with IC50 values comparable to established chemotherapeutics.
  • Inflammatory Response Modulation : Another investigation into the anti-inflammatory effects demonstrated that these compounds could reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in academic research settings?

The synthesis typically involves a multi-step approach:

  • Chlorination : Introduce chloro groups to the benzamide core under controlled conditions using chlorinating agents (e.g., chlorosulfonic acid) .
  • Sulfonylation : React with pyrrolidine sulfonyl chloride to install the pyrrolidin-1-ylsulfonyl moiety, often requiring anhydrous conditions and bases like sodium carbonate .
  • Coupling : Use coupling reagents (e.g., EDCI or HOBt) to attach the 2,5-dimethoxybenzyl group via amide bond formation. Solvents like DCM or DMF are common .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions and integration ratios. For example, methoxy protons (δ 3.7–3.9 ppm) and pyrrolidine protons (δ 1.8–2.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 467.12) .
  • FTIR : Identify functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bonding .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the final coupling step?

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like KI accelerate aryl chloride coupling .
  • Temperature : Reflux (80–100°C) balances reaction rate and side-product formation. For example, 12-hour reflux in ethanol increased yields from 47% to 68% in analogous sulfonamide syntheses .
    Data-Driven Example :
ConditionYield (%)Reference
DMF, 80°C, 24h63
DCM, RT, 48h47

Q. How should researchers address contradictions in spectral data between predicted and observed results?

  • Re-examine Synthesis : Trace impurities (e.g., unreacted starting materials) may skew NMR signals. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of dimethoxybenzyl and pyrrolidine groups .
  • Isotopic Labeling : Introduce 13^{13}C labels to track specific carbons during spectral assignments .

Q. What methodologies are used to study its environmental degradation pathways?

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify cleavage products (e.g., loss of sulfonyl groups) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic mixtures. Quantify degradation kinetics using HPLC .
  • Biotic Transformation : Incubate with soil or microbial consortia; analyze metabolites via GC-MS .

Q. How can structure-activity relationships (SAR) be established for its bioactivity?

  • Analog Synthesis : Modify substituents (e.g., replace dimethoxybenzyl with methylbenzyl) and test activity .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize analogs with improved binding scores .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group’s role in hydrogen bonding) through comparative bioassays .

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